molecular formula C18H18N2O3S B5883554 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone

Cat. No. B5883554
M. Wt: 342.4 g/mol
InChI Key: FTIXJOLPJZESKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been reported to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. The compound has also been reported to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been reported to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone. One of the directions is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. The compound's mechanism of action and its effects on different cell types also need to be further studied. Finally, the development of more water-soluble derivatives of the compound may improve its bioavailability and efficacy.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antiviral activities. Its mechanism of action and effects on different cell types need to be further studied. The development of more efficient synthesis methods and water-soluble derivatives may improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been reported using several methods. One of the methods involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with chlorosulfonyl isocyanate, followed by the reaction with 4-aminophenol and 2-pyrrolidinone. Another method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminophenylsulfonyl chloride and 2-pyrrolidinone. The yield of the compound varies depending on the method used.

Scientific Research Applications

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18-6-3-12-19(18)15-7-9-16(10-8-15)24(22,23)20-13-11-14-4-1-2-5-17(14)20/h1-2,4-5,7-10H,3,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIXJOLPJZESKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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